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molecular formula C6H16ClNO3 B1265777 Triethanolamine hydrochloride CAS No. 637-39-8

Triethanolamine hydrochloride

Cat. No. B1265777
M. Wt: 185.65 g/mol
InChI Key: HHLJUSLZGFYWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05741829

Procedure details

100 g of a polyether acrylate (Laromer® LR 8812) were admixed with 5.75 g of chloroformate of the formula III and 3.3 g of triethanolamine at room temperature. 300 ml of ethyl acetate were then added. After 2 hours, the triethanolammonium chloride formed was washed out using distilled water in a separating funnel. After removal of the aqueous phase, the ethyl acetate was distilled off. (Viscosity of the end product: 928 mPas).
[Compound]
Name
polyether acrylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]C([O-])=O.[N:5]([CH2:12][CH2:13][OH:14])([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8]>C(OCC)(=O)C>[CH2:6]([N:5]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11])[CH2:7][OH:8].[ClH:1] |f:3.4|

Inputs

Step One
Name
polyether acrylate
Quantity
100 g
Type
reactant
Smiles
Step Two
Name
Quantity
5.75 g
Type
reactant
Smiles
ClC(=O)[O-]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.3 g
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CO)N(CCO)CCO.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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